

Crystal Structure of 2-Ethyl-6-nitro-1H-benzimidazole: A Technical Overview

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Compound of Interest

Compound Name: 2-Ethyl-6-nitro-1h-benzimidazole

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Introduction

Benzimidazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties. The introduction of a nitro group and an ethyl substituent to the benzimidazole scaffold, as in **2-Ethyl-6-nitro-1H-benzimidazole**, can significantly modulate its physicochemical properties and biological efficacy. Understanding the precise three-dimensional arrangement of atoms within this molecule through single-crystal X-ray diffraction is paramount for structure-activity relationship (SAR) studies and rational drug design.

Despite a comprehensive search of crystallographic databases and the scientific literature, the specific crystal structure of **2-Ethyl-6-nitro-1H-benzimidazole** has not been publicly reported. Therefore, this guide will provide a detailed overview of a closely related analogue, 1-Methyl-6-nitro-1H-benzimidazole, for which crystallographic data is available.^[1] This will be supplemented with general experimental protocols for the synthesis of nitro-benzimidazole derivatives, providing a foundational understanding for researchers working with this class of compounds.

Crystal Structure Analysis of 1-Methyl-6-nitro-1H-benzimidazole

The crystal structure of 1-Methyl-6-nitro-1H-benzimidazole ($C_8H_7N_3O_2$) provides valuable insights into the molecular geometry and intermolecular interactions that are likely to be similar in its 2-ethyl analogue.

Crystallographic Data

The following table summarizes the key crystallographic data for 1-Methyl-6-nitro-1H-benzimidazole.^[1]

Parameter	Value
Empirical Formula	$C_8H_7N_3O_2$
Formula Weight	177.17 g/mol
Crystal System	Orthorhombic
Space Group	Pbca
Unit Cell Dimensions	$a = 12.852(3) \text{ \AA}$ $b = 7.043(2) \text{ \AA}$ $c = 17.690(4) \text{ \AA}$
Volume	$1601.2(7) \text{ \AA}^3$
Z	8
Density (calculated)	1.470 Mg/m ³
Radiation	Mo K α ($\lambda = 0.71073 \text{ \AA}$)
Temperature	296(2) K

Data Collection and Refinement

Parameter	Value
Diffractometer	Siemens P4
Reflections Collected	3027
Independent Reflections	2325 [$R(\text{int}) = 0.035$]
Final R indices [$I > 2\sigma(I)$]	$R1 = 0.045$, $wR2 = 0.130$
Goodness-of-fit on F^2	0.96

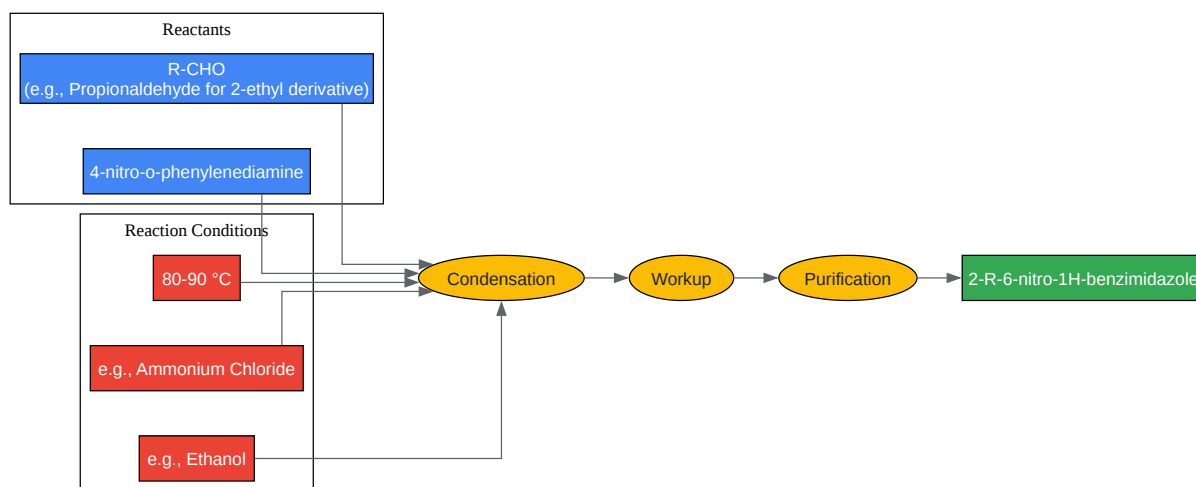
Experimental Protocols

While the specific crystallization protocol for **2-Ethyl-6-nitro-1H-benzimidazole** is not available, a general methodology for the synthesis of related benzimidazole derivatives can be outlined based on established procedures.

General Synthesis of 2-Substituted-6-nitro-1H-benzimidazoles

A common and effective method for the synthesis of 2-substituted benzimidazoles is the condensation of an o-phenylenediamine with an appropriate aldehyde.[2]

Workflow for the Synthesis of 2-Substituted-6-nitro-1H-benzimidazoles



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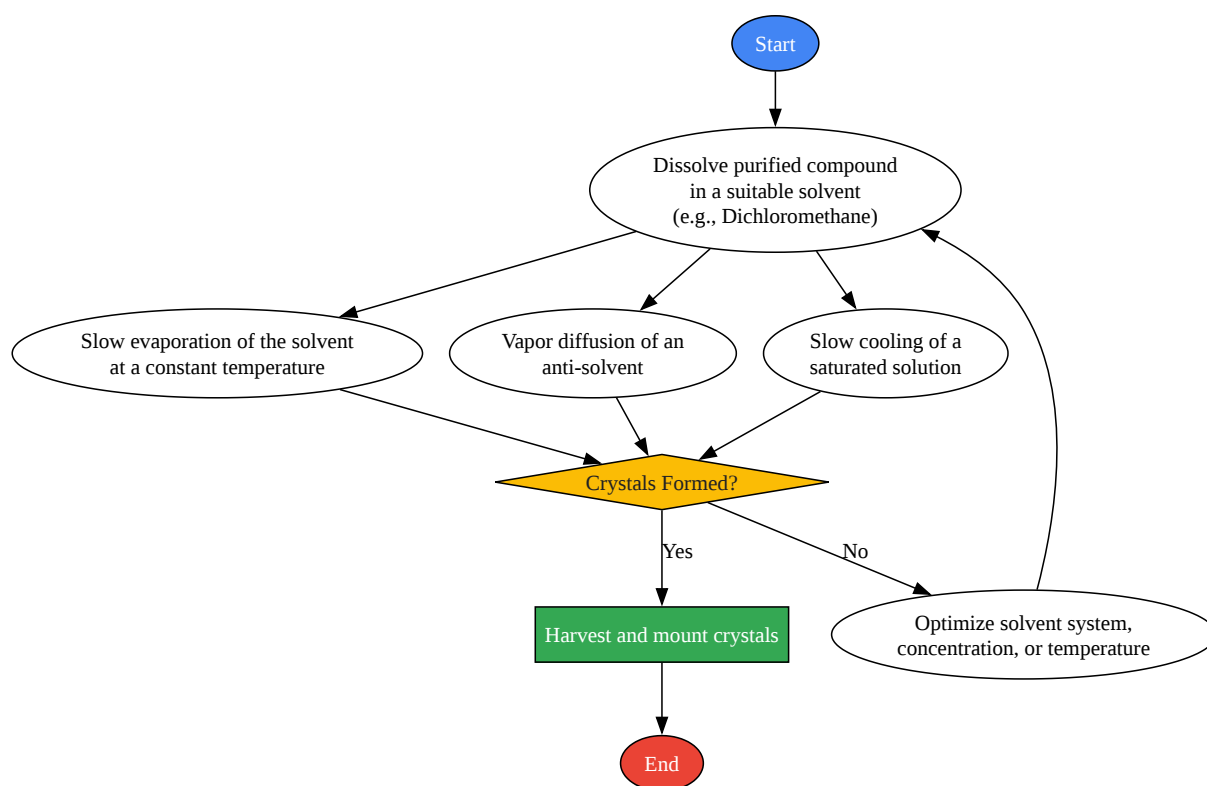
Caption: General workflow for the synthesis of 2-substituted-6-nitro-1H-benzimidazoles.

Detailed Methodology:

- **Reaction Setup:** A mixture of 4-nitro-o-phenylenediamine and a slight molar excess of the corresponding aldehyde (e.g., propionaldehyde for the 2-ethyl derivative) is dissolved in a suitable solvent such as ethanol.
- **Catalysis:** A catalytic amount of an acid catalyst, for example, ammonium chloride, is added to the reaction mixture.
- **Reaction:** The mixture is heated to reflux (typically 80-90 °C) and the reaction progress is monitored by thin-layer chromatography (TLC).
- **Work-up:** Upon completion, the reaction mixture is cooled and poured into ice-cold water to precipitate the product.
- **Purification:** The crude product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol to yield the pure 2-substituted-6-nitro-1H-benzimidazole.

Single Crystal Growth for X-ray Diffraction

Obtaining single crystals suitable for X-ray diffraction is a critical step. While a specific protocol for the target compound is unavailable, a general approach can be described.



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Caption: Postulated inhibitory action of benzimidazole derivatives on the DHFR pathway.

Conclusion

The precise crystal structure of **2-Ethyl-6-nitro-1H-benzimidazole** remains to be determined. However, by examining the crystallographic data of the closely related 1-Methyl-6-nitro-1H-

benzimidazole and employing established synthetic protocols, researchers can gain significant insights into the structural and functional characteristics of this important class of molecules. The determination of the crystal structure of the title compound would be a valuable contribution to the field, enabling more precise molecular modeling and the rational design of novel therapeutic agents.

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References

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